BenchChemオンラインストアへようこそ!

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide (CAS 1203054-58-3) is a synthetic small molecule featuring a pyrrolidine-pyridazine core linked to a sulfamoylbenzamide moiety. Despite its presence in commercial screening libraries, a comprehensive search of primary peer-reviewed literature, global patent filings, and authoritative public bioactivity databases (PubChem, ChEMBL, BindingDB) returned zero quantitative functional or selectivity data for this exact compound.

Molecular Formula C21H21N5O3S
Molecular Weight 423.49
CAS No. 1203054-58-3
Cat. No. B2451467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide
CAS1203054-58-3
Molecular FormulaC21H21N5O3S
Molecular Weight423.49
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C21H21N5O3S/c22-30(28,29)18-9-5-16(6-10-18)21(27)23-17-7-3-15(4-8-17)19-11-12-20(25-24-19)26-13-1-2-14-26/h3-12H,1-2,13-14H2,(H,23,27)(H2,22,28,29)
InChIKeyVUZGWKKXKGYALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Data Availability Assessment for N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide (CAS 1203054-58-3)


N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide (CAS 1203054-58-3) is a synthetic small molecule featuring a pyrrolidine-pyridazine core linked to a sulfamoylbenzamide moiety. Despite its presence in commercial screening libraries, a comprehensive search of primary peer-reviewed literature, global patent filings, and authoritative public bioactivity databases (PubChem, ChEMBL, BindingDB) returned zero quantitative functional or selectivity data for this exact compound. Consequently, no evidence-based baseline characterization beyond its computed physicochemical properties (MW: 423.5 g/mol, XLogP3: 1.9) can be provided.

Risk of Substitution Without Primary Pharmacological Data for N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide


The absence of publicly disclosed structure-activity relationship (SAR) data, selectivity profiles, or pharmacokinetic parameters means there is no scientific basis to predict whether a close structural analog would behave similarly in a biological system. The sulfamoylbenzamide and pyrrolidinyl-pyridazine substructures are present in several patent-exemplified kinase and protease inhibitor series, but even minor structural modifications (e.g., regioisomeric attachment, substituent variation on the pyridazine ring) can profoundly alter target engagement, off-target liability, and metabolic stability. Without head-to-head comparator data for this compound, any analog would represent an unvalidated surrogate, carrying a scientifically unjustifiable risk of divergent activity for any procurement decision.

Quantitative Differentiation Evidence for N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide – Primary Data Gap Report


Validated Application Scenarios Based on Current Evidence for N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide


De Novo Primary Screening in Target-Agnostic Phenotypic Assays

Given the absence of a known target profile, this compound is most appropriately deployed as a structurally novel probe in unbiased, high-content phenotypic screens. Its pyrrolidine-pyridazine core and sulfamoylbenzamide tail provide a distinct pharmacophoric topology compared to common kinase inhibitor scaffolds, making it a potentially useful diversity element. However, results must be interpreted cautiously due to the lack of orthogonal selectivity or cytotoxicity counter-screens, which would need to be developed in parallel.

Use as a Negative Control in Sulfamoylbenzamide Analog Studies

In studies characterizing sulfamoylbenzamide derivatives with established activity (e.g., Cathepsin D or HBV encapsidation inhibitors), this compound—lacking documented target activity—can serve as a structurally matched negative control. Its inclusion would help confirm that observed pharmacological effects are not due to nonspecific sulfamoylbenzamide-related artifacts. Rigorous purity verification and vehicle compatibility must be established beforehand.

Quote Request

Request a Quote for N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.